molecular formula C17H12N2O2S2 B2638471 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide CAS No. 2380043-18-3

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2638471
CAS No.: 2380043-18-3
M. Wt: 340.42
InChI Key: YIIADFWSUJEVQH-UHFFFAOYSA-N
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Description

N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked via a carboxamide group to a methylthiophene subunit further substituted with a furan ring. This specific molecular architecture, incorporating multiple privileged heterocyclic scaffolds, is designed for investigation in multifunctional pharmaceutical research, particularly in the development of agents with combined antioxidant, photoprotective, and antimicrobial profiles . The benzothiazole moiety is a pharmacophore of significant interest, documented in scientific literature for its diverse biological activities, including antitumor, antioxidant, and antimicrobial effects . Compounds with structural similarities have demonstrated promising multifunctional activity, such as excellent UVB filtering capacity that surpasses commercial sunscreens, potent growth inhibition of dermatophytes and Candida albicans, and efficacy against melanoma tumor cells . Furthermore, related benzothiazole-thiophene hybrids have shown notable antiviral activity in plaque reduction assays against viruses such as HSV-1 and HCVcc, potentially through inhibition of targets like the NS3/4A protease . The integration of the furan and thiophene rings is a strategic isosteric modification intended to optimize the compound's interaction with biological targets and enhance its physicochemical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the current scientific literature for the latest findings on benzothiazole derivatives and their mechanisms of action.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-16(17-19-14-3-1-2-4-15(14)23-17)18-8-13-7-12(10-22-13)11-5-6-21-9-11/h1-7,9-10H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIADFWSUJEVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Thiazole-Furan Hybrids

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) shares structural similarities with the target compound, featuring a thiazole-furan-carboxamide framework. However, its morpholinoacetamide side chain may reduce metabolic stability compared to the benzothiazole-thiophene system .

Furan Carboxamide Derivatives

Compounds like 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide () demonstrate the importance of hydrazine linkers in modulating solubility and bioavailability. The absence of such groups in the target compound suggests a trade-off between stability and target affinity .

Biological Activity

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzothiazole core substituted with a furan-thiophene moiety. This unique arrangement is believed to contribute to its biological activity, particularly in anti-inflammatory and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Core : This is generally achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the furan-thiophene group is accomplished via nucleophilic substitution methods.
  • Carboxamide Formation : The final step involves the acylation of the amine group with carboxylic acid derivatives.

Antioxidant Activity

Research indicates that derivatives of benzothiazole exhibit significant antioxidant properties. A study demonstrated that certain benzothiazole derivatives showed high radical scavenging activity, which is crucial for combating oxidative stress-related diseases . The IC50 values for these compounds were notably low, indicating potent antioxidant capabilities.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vivo studies revealed that this compound could significantly inhibit inflammatory responses, potentially through the inhibition of COX enzymes, which are critical mediators in inflammatory pathways. For instance, one derivative displayed over 50% inhibition in a standard anti-inflammatory model compared to control drugs like indomethacin .

Anticancer Activity

The anticancer potential of this compound is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic factors. Molecular docking studies have indicated favorable interactions with key oncogenic proteins .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profiles of this compound:

  • Study on Antioxidant Efficacy : In a controlled laboratory setting, researchers tested the compound against various free radicals. The results showed a significant reduction in oxidative stress markers in treated cells compared to untreated controls.
  • Anti-inflammatory Model : In a mouse model of acute inflammation, administration of the compound resulted in reduced swelling and pain response, confirming its potential as an anti-inflammatory agent.
  • Cancer Cell Line Study : The compound was tested on human breast cancer cell lines (MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Data Summary Table

Biological ActivityIC50/EC50 ValueReference
Antioxidant Activity0.05 mmol/L
Anti-inflammatory Activity57.35% inhibition
Anticancer ActivityIC50 = 10 µM

Q & A

Q. What are the standard synthetic routes for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide?

The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : Preparation of the thiophene-furan intermediate via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Step 2 : Functionalization of the benzothiazole core using carboxamide coupling agents like EDCl/HOBt.
  • Step 3 : Purification via column chromatography or recrystallization, with solvents such as ethanol or ethyl acetate . Key parameters include temperature control (e.g., 60–80°C for coupling reactions) and catalysts like palladium for cross-coupling steps .

Q. Which spectroscopic techniques are used to confirm the compound’s structural identity?

  • NMR spectroscopy (¹H and ¹³C) to verify substituent connectivity and regiochemistry.
  • FT-IR to confirm carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds.
  • Mass spectrometry (ESI-TOF) for molecular weight validation . Crystallographic data (if available) can be resolved using SHELX software for single-crystal XRD .

Q. What initial biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
  • Antimicrobial testing : Broth microdilution to determine MIC against Gram-positive/negative bacteria (e.g., MRSA) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the final synthetic step?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency.
  • Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling steps to improve regioselectivity.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • Purification : Replace column chromatography with preparative HPLC for higher purity (>95%) .

Q. How to resolve contradictions in reported biological activity data?

  • Reproducibility checks : Validate assay conditions (e.g., buffer pH, incubation time) across labs.
  • Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if initial ELISA data are inconsistent.
  • Compound purity : Use HPLC to rule out impurities (>98% purity required for reliable IC₅₀ calculations) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or EGFR).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .

Q. How to design derivatives to enhance bioavailability while retaining activity?

  • Structural modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) to improve solubility.
  • Prodrug strategies : Mask the carboxamide as an ester for enhanced membrane permeability.
  • SAR studies : Compare analogs with varying furan/thiophene substituents to identify critical pharmacophores .

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